2-(2-Chlorophenyl)benzoxazole
Description
Significance of Benzoxazole (B165842) Scaffold in Medicinal Chemistry and Materials Science
The benzoxazole nucleus, a heterocyclic compound comprised of a benzene (B151609) ring fused to an oxazole (B20620) ring, represents a privileged scaffold in the fields of medicinal chemistry and materials science. researchgate.netrsc.orginnovareacademics.in Its structural and electronic properties make it a versatile building block for the synthesis of compounds with a wide array of applications. rsc.orgresearchgate.net In medicinal chemistry, the benzoxazole moiety is a key component in numerous compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. innovareacademics.inindexcopernicus.comd-nb.info The ability of the benzoxazole structure to interact with various biological targets has driven extensive research into its potential as a therapeutic agent. chemistryjournal.net
In the realm of materials science, benzoxazole derivatives are valued for their fluorescent properties, leading to their use as optical brighteners, fluorescent dyes, and sensors. researchgate.netglobalresearchonline.net The rigid, planar structure of the benzoxazole system contributes to the formation of materials with unique photophysical characteristics. researchgate.net This has led to their investigation for applications in organic electronics and as functional materials. researchgate.net The continuous exploration of benzoxazole derivatives underscores their importance and potential for innovation in both health-related and technological domains. researchgate.netmdpi.com
Overview of 2-Substituted Benzoxazoles as Research Subjects
Within the broader family of benzoxazole derivatives, 2-substituted benzoxazoles have garnered significant attention from the research community. researchgate.netnih.govsioc-journal.cn The substitution at the 2-position of the benzoxazole ring provides a convenient point for chemical modification, allowing for the systematic variation of the compound's properties. innovareacademics.in This has enabled the development of extensive libraries of 2-substituted benzoxazoles for structure-activity relationship (SAR) studies, which are crucial for optimizing their biological effects and material characteristics. innovareacademics.inresearchgate.net
The synthesis of 2-substituted benzoxazoles is typically achieved through the condensation of 2-aminophenols with various carbonyl compounds, such as aldehydes and carboxylic acids. researchgate.netmdpi.com This straightforward synthetic accessibility has facilitated the exploration of a wide range of substituents at the 2-position, leading to the discovery of compounds with tailored functionalities. sioc-journal.cn Research has demonstrated that the nature of the substituent at this position significantly influences the biological activity and physical properties of the resulting molecule. innovareacademics.innih.gov For example, the introduction of different aryl or alkyl groups can modulate the anti-inflammatory or antimicrobial potency of the benzoxazole derivative. nih.govnih.gov
Specific Academic Relevance of 2-(2-Chlorophenyl)benzoxazole
Among the vast number of 2-substituted benzoxazoles, this compound has emerged as a compound of specific academic interest. The presence of a chlorophenyl group at the 2-position introduces specific steric and electronic features that influence its chemical behavior and biological interactions. The ortho-chloro substituent, in particular, can induce steric hindrance and alter the electronic properties of the adjacent chemical bonds.
Physicochemical Properties of this compound
The physicochemical properties of this compound have been documented in several research articles. These properties are fundamental for its identification, characterization, and for predicting its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₈ClNO | jbarbiomed.com |
| Appearance | White to light yellow solid | tandfonline.commedcraveonline.comscispace.com |
| Melting Point | 61-65 °C | medcraveonline.comjbarbiomed.comscispace.com |
| Molecular Weight | ~229.67 g/mol | jbarbiomed.com |
Synthesis of this compound
Several synthetic routes for the preparation of this compound have been described in the scientific literature. A common and efficient method involves the condensation reaction between 2-aminophenol (B121084) and 2-chlorobenzaldehyde (B119727). This reaction can be catalyzed by various reagents and conducted under different conditions to achieve good yields.
For instance, one reported synthesis involves reacting 2-aminophenol with 2-chlorobenzaldehyde in the presence of a catalytic amount of zinc triflate in ethanol (B145695) at reflux temperature. tandfonline.com This method provides a 68% yield of the desired product. tandfonline.com Another approach utilizes microwave irradiation in the presence of phenyliodoniumbis-trifluoroacetate (PIFA) in ethanol, which is considered a green synthesis method. jbarbiomed.com Additionally, the use of a silica-supported sodium hydrogen sulfate (B86663) catalyst in dioxane at reflux has also been demonstrated to be an effective method for its synthesis. derpharmachemica.com
Spectroscopic Data of this compound
The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
| Spectroscopic Data | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (KBr, ν cm⁻¹) | Source(s) |
| This compound | 8.18-8.15 (1H, dd), 7.88-7.86 (1H, m), 7.65-7.63 (1H, m), 7.60-7.58 (1H, m), 7.49-7.38 (4H, m) | 161.1, 150.6, 141.8, 133.6, 132.0, 131.9, 131.5, 127.1, 126.2, 125.7, 124.8, 120.6, 110.9 | 1606 (C=N), 1537, 1452 (C=C, Ar), 1244 (C-O-C) | jbarbiomed.comscispace.com |
Structure
3D Structure
Properties
CAS No. |
3164-09-8 |
|---|---|
Molecular Formula |
C13H8ClNO |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C13H8ClNO/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H |
InChI Key |
XFITVKFDHMNKSI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)Cl |
Other CAS No. |
3164-09-8 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 2 Chlorophenyl Benzoxazole and Its Derivatives
Conventional Synthetic Approaches
Conventional methods for synthesizing 2-arylbenzoxazoles primarily rely on the condensation of 2-aminophenols with various carbonyl-containing reagents, followed by cyclization. These approaches are well-established and widely used.
Condensation Reactions of 2-Aminophenols with Aromatic Aldehydes or Carboxylic Acid Derivativesrsc.orgthieme-connect.comijpbs.comderpharmachemica.comnih.gov
A cornerstone in the synthesis of 2-arylbenzoxazoles is the reaction between 2-aminophenols and aromatic aldehydes or their corresponding carboxylic acid derivatives. ijpbs.comderpharmachemica.com This method typically involves a two-step, one-pot process: the initial formation of a Schiff base intermediate via condensation, followed by an oxidative cyclization to yield the final benzoxazole (B165842) ring. nih.gov The reaction of 2-aminophenol (B121084) with an aldehyde, such as 2-chlorobenzaldehyde (B119727), first yields a phenolic Schiff base. This intermediate then undergoes cyclization to form the benzoxazole. derpharmachemica.com Alternatively, direct condensation with carboxylic acids or their derivatives like acyl chlorides can be employed, often under acidic conditions or high temperatures to facilitate dehydration. kashanu.ac.ir
Utilization of Catalytic Amounts of Zinc Triflatetandfonline.com
Zinc triflate (Zn(OTf)₂) has emerged as an effective and mild Lewis acid catalyst for the synthesis of 2-substituted benzoxazoles. tandfonline.comtandfonline.com This method involves the condensation of 2-aminophenols with aldehydes in the presence of a catalytic amount of zinc triflate, typically in refluxing ethanol (B145695). tandfonline.comresearchgate.net The reaction proceeds efficiently to afford the desired benzoxazole derivatives in good yields. tandfonline.com For the synthesis of 2-(2-Chlorophenyl)benzoxazole, a yield of 68% has been reported using this method. tandfonline.com The use of zinc triflate offers an alternative to harsher acidic conditions and toxic reagents. tandfonline.comtandfonline.com
Table 1: Zinc Triflate-Catalyzed Synthesis of 2-Arylbenzoxazoles tandfonline.com
| Aldehyde | Benzoxazole Product | Yield (%) |
| Benzaldehyde | 2-Phenylbenzoxazole (B188899) | 91 |
| 2-Chlorobenzaldehyde | This compound | 68 |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)benzoxazole | 82 |
| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)benzoxazole | 87 |
| Reaction conditions: 2-Aminophenol (1 mmol), aldehyde (1.2 mmol), Zn(OTf)₂ (10 mol%) in refluxing ethanol for 5 hours. tandfonline.com |
Application of Silica-Supported Sodium Hydrogen Sulphate (NaHSO₄-SiO₂)derpharmachemica.com
A practical and environmentally friendly approach involves the use of silica-supported sodium hydrogen sulphate (NaHSO₄-SiO₂) as a heterogeneous catalyst. derpharmachemica.comdoaj.org This solid acid catalyst facilitates the condensation of 2-aminophenols with aldehydes under reflux in dioxane, leading to excellent yields of 2-arylbenzoxazoles. derpharmachemica.com A key advantage of this method is the ease of catalyst recovery and reusability, as it can be filtered off from the reaction mixture. derpharmachemica.comresearchgate.net The synthesis of this compound using this catalyst has been reported to yield the product as a white solid. derpharmachemica.com
This method has also been successfully applied under solvent-free conditions, where 2-aminophenol reacts with acyl chlorides in the presence of a catalytic amount of NaHSO₄-SiO₂. doaj.orgresearchgate.net This solvent-free approach is notable for its high yields, simple workup procedure, and the use of an eco-friendly catalyst. doaj.org
Table 2: NaHSO₄-SiO₂-Catalyzed Synthesis of this compound derpharmachemica.com
| Reactants | Catalyst | Solvent | Product | Yield |
| 2-Aminophenol, 2-Chlorobenzaldehyde | NaHSO₄-SiO₂ | Dioxane | This compound | Good |
| The catalyst is reusable and can be used multiple times without significant loss of activity. derpharmachemica.com |
Role of Oxidizing Agents (e.g., Lead Tetraacetate)
In many synthetic routes that proceed via a Schiff base intermediate, an oxidizing agent is required to facilitate the final cyclization and aromatization to the benzoxazole ring. nih.gov Lead tetraacetate (Pb(OAc)₄) is a commonly used oxidant for this purpose. mdpi.comresearchgate.net After the initial condensation of a 2-aminophenol with an aldehyde to form a carbinolamine and subsequently a Schiff base, lead tetraacetate promotes the intramolecular cyclization and oxidation to yield the stable benzoxazole. mdpi.com This method has been employed in the synthesis of various benzoxazole derivatives. ijpbs.commdpi.com However, the toxicity of lead compounds is a significant drawback. tandfonline.com Other oxidizing agents used for this transformation include manganese(III) acetate, and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). researchgate.net
Intramolecular Cyclization of o-Haloanilidesrsc.orgnih.gov
An alternative to the condensation of 2-aminophenols is the intramolecular cyclization of o-haloanilides. rsc.orgnih.gov This strategy involves the formation of a C-O bond within an o-haloanilide precursor. These reactions can be promoted by a transition metal catalyst, such as copper, or in some cases, can proceed under transition-metal-free conditions. rsc.orgnih.govijcps.org
A direct, base-mediated intramolecular cyclization has been developed that does not require a transition metal. rsc.orgnih.gov In this method, an o-haloanilide is heated in the presence of a base like potassium carbonate in a solvent such as dimethyl sulfoxide (B87167) (DMSO), affording the corresponding benzoxazole in high yields. rsc.orgnih.gov This approach is particularly useful for synthesizing a variety of benzoxazole derivatives. rsc.org
Transition Metal-Catalyzed Syntheses
Modern synthetic chemistry has increasingly turned to transition metals to catalyze the formation of benzoxazole rings, offering milder reaction conditions and broader functional group tolerance. nih.govnitrkl.ac.in These methods include copper-catalyzed intramolecular cyclizations of o-haloanilides and direct C-H arylation of the benzoxazole core. nih.govnih.gov
Copper-catalyzed intramolecular O-arylation of o-haloanilides is a prominent method. nih.govijcps.org Various copper sources, such as copper(I) iodide (CuI), have been used in conjunction with ligands to facilitate the cyclization of o-iodo-, o-bromo-, and even the less reactive o-chloroanilides. ijcps.orgmedcraveonline.com These reactions typically require a base and are often carried out at elevated temperatures. ijcps.org The development of efficient ligands has enabled these reactions to proceed under milder conditions and even in environmentally benign solvents like water. nih.gov Palladium catalysts have also been employed for the direct arylation of the benzoxazole C-H bond with aryl halides, providing another efficient route to 2-arylbenzoxazoles. nih.gov
Copper-Catalyzed Routes for Benzoxazole Formation
Copper-catalyzed reactions are a cornerstone in the synthesis of benzoxazoles due to the metal's low cost, low toxicity, and versatile reactivity. medcraveonline.comrsc.org Several copper-mediated strategies have been developed for the construction of the benzoxazole ring.
A prevalent and efficient method for forming the benzoxazole ring is the intramolecular copper-catalyzed O-arylation of ortho-halobenzanilides. nih.gov This approach is advantageous as it complements the more traditional methods that start from 2-aminophenols. nih.gov The reaction is believed to proceed through an oxidative insertion/reductive elimination pathway involving a Cu(I)/Cu(III) catalytic cycle. nih.govorganic-chemistry.org
The choice of catalyst, ligand, base, and solvent significantly influences the reaction's efficiency. A combination of copper(I) iodide (CuI) and 1,10-phenanthroline (B135089) has been identified as an optimal catalytic system. nih.govorganic-chemistry.orgorganic-chemistry.orgacs.orgresearchgate.net This system has proven effective for the cyclization of a range of ortho-haloanilides, including the less reactive ortho-chloroanilides, which are direct precursors to this compound. nih.govrsc.orgresearchgate.net The reactivity of the halide in the anilide follows the order I > Br > Cl, which is consistent with oxidative addition being the rate-determining step. nih.govorganic-chemistry.org
Research has demonstrated that using methyl 2-methoxybenzoate (B1232891) as a ligand with CuI can effectively catalyze the intramolecular coupling of N-(2-chlorophenyl)benzamides to yield 2-arylbenzoxazoles under mild conditions. rsc.orgresearchgate.netresearchgate.net Furthermore, CuO nanoparticles have been employed for the intramolecular annulation of ortho-bromoanilides in a ligand-free system. researchgate.netmedcraveonline.com Aqueous conditions have also been explored, offering a greener alternative for this transformation. medcraveonline.comnih.gov
| Catalyst/Ligand | Substrate | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| CuI/1,10-phenanthroline | ortho-Bromoanilides | Not specified | Good to excellent | nih.gov |
| CuI/1,10-phenanthroline | ortho-Chloroanilides | Not specified | Moderate | nih.gov |
| CuI/methyl 2-methoxybenzoate | N-(2-chlorophenyl)benzamides | K3PO4, DMF, 90 °C, 12 h | High | rsc.org |
| Cu(OAc)2/DPPAP | o-halobenzanilides | Et3N, Water, 110 °C, 12 h | Good | nih.gov |
Another effective copper-catalyzed approach involves the direct coupling of 1,2-dihalobenzenes with primary amides or nitriles. medcraveonline.commedcraveonline.com This method often proceeds as a domino reaction, where an initial intermolecular carbon-nitrogen (C-N) bond formation is followed by an intramolecular carbon-oxygen (C-O) bond formation to construct the benzoxazole ring. nih.govresearchgate.netrsc.org
This one-pot synthesis is highly versatile. For instance, the reaction of 1,2-dibromobenzene (B107964) with benzamide (B126) in the presence of a copper catalyst and a base like potassium carbonate can produce 2-phenylbenzoxazole in good yields. rsc.org The use of microwave irradiation has been shown to significantly reduce reaction times compared to conventional heating. nih.gov This strategy has also been extended to include nitriles as the coupling partner, which first get converted to N-arylamides and then cyclize to form the benzoxazole. medcraveonline.com
A less common but noteworthy copper-catalyzed method is the reaction of aldoximes with 1-bromo-2-iodobenzene. medcraveonline.com This one-pot strategy utilizes a copper(I) iodide catalyst in the presence of a ligand such as N,N'-dimethyl ethylenediamine (B42938) (DMEDA) and a base like potassium carbonate. medcraveonline.com The reaction is believed to proceed through the copper-catalyzed dehydration of the aldoxime to form a nitrilium ion, which then undergoes hydrolysis and subsequent C-O bond formation to yield the 2-arylbenzoxazole. medcraveonline.com This method provides moderate yields of the desired products. medcraveonline.com
Direct Coupling of 1,2-Dihalo Benzene (B151609) with Primary Amides or Nitriles
Other Metal-Catalyzed Methods
Besides copper, other transition metals like palladium and iron have been successfully employed in the synthesis of 2-arylbenzoxazoles.
Palladium-catalyzed cross-coupling reactions are a powerful tool for C-C and C-N bond formation. In the context of benzoxazole synthesis, palladium catalysts have been used for the direct 2-arylation of a pre-formed benzoxazole ring with aryl halides. nih.gov An efficient room-temperature method utilizes a Pd(OAc)₂/NiXantphos-based catalyst for the direct arylation of benzoxazoles with aryl bromides, proceeding in good to excellent yields. rsc.orgnih.govamanote.com
Iron, being an abundant and environmentally benign metal, has emerged as an attractive catalyst. Iron(III) chloride (FeCl₃) in combination with a ligand like 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) has been used to catalyze the intramolecular O-arylation of 2-haloanilides, providing a practical route to 2-arylbenzoxazoles. nih.govcapes.gov.brresearchgate.netrsc.org
| Catalyst/Ligand | Method | Substrate | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂/NiXantphos | Direct 2-arylation | Benzoxazole and Aryl bromide | 75–99 | nih.gov |
| FeCl₃/TMHD | Intramolecular O-arylation | 2-Haloanilides | Good | nih.govcapes.gov.br |
Green Chemistry Approaches in 2-Substituted Benzoxazole Synthesis
The principles of green chemistry, which encourage the use of environmentally benign catalysts and solvents, have been increasingly applied to the synthesis of benzoxazoles.
Fly ash, a waste by-product from the combustion of coal, has been repurposed as a green and reusable catalyst for the synthesis of 2-substituted benzoxazoles. nih.govikm.org.my This method typically involves the condensation of a 2-aminophenol with a substituted aldehyde. nih.gov The fly ash is activated by heating to remove moisture before use. nih.govresearchgate.net
The proposed mechanism suggests that the fly ash acts as a solid acid catalyst, activating the aldehyde. This is followed by condensation with the 2-aminophenol to form an imine intermediate, which then undergoes cyclization and subsequent oxidation to yield the 2-arylbenzoxazole. nih.govresearchgate.net This method offers several advantages, including the use of a waste material as a catalyst, often under solvent-free or environmentally friendly solvent conditions, and the potential for catalyst recycling. ikm.org.my The reactions are typically carried out at elevated temperatures, for instance, by stirring in toluene (B28343) at 111 °C. nih.gov By using this green approach, a variety of 2-phenyl substituted benzoxazoles have been synthesized in good yields. nih.govresearchgate.net
| Catalyst | Reactants | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Fly Ash | 2-Aminophenol and Substituted Aldehydes | Toluene, 111 °C | 70-85 | nih.govresearchgate.net |
Iodine-Mediated Oxidative Cyclodesulfurization
A notable transition-metal-free approach for synthesizing N-aryl-2-benzoxazolamines involves the iodine-mediated oxidative cyclodesulfurization of the corresponding phenolic thioureas. thieme-connect.deresearchgate.net This method is advantageous due to its mild reaction conditions, proceeding at room temperature. thieme-connect.deresearchgate.net The process can be conducted as a one-pot synthesis, starting from 2-aminophenols and aryl isothiocyanates, which first form a thiourea (B124793) intermediate in situ. thieme-connect.de
The reaction of a thiourea intermediate with molecular iodine in the presence of a base, such as pyridine (B92270), initiates the cyclization. For instance, the synthesis of N-(2-Chlorophenyl)-2-benzoxazolamine from the corresponding thiourea using three equivalents of both iodine and pyridine resulted in an 83% yield. researchgate.net The use of other oxidants in conjunction with an iodide catalyst, such as a tetrabutylammonium (B224687) iodide (TBAI)/H₂O₂ system, has also been reported as an efficient method for this transformation. thieme-connect.deresearchgate.net
The proposed mechanism for this reaction can proceed through two potential pathways. In "Path A," the process begins with the oxidative desulfurization of the thiourea intermediate, mediated by molecular iodine and a base, to form a carbodiimide (B86325) intermediate. This intermediate then undergoes cyclization to yield the final N-aryl-2-benzoxazolamine product. Alternatively, "Path B" suggests a direct intramolecular cyclization of an intermediate formed from the thiourea and iodine, which then produces the benzoxazolamine via dehydrosulfurization. thieme-connect.de
Table 1: Iodine-Mediated Synthesis of N-(2-Chlorophenyl)-2-benzoxazolamine
| Reactants | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| N-(2-hydroxyphenyl)-N'-(2-chlorophenyl)thiourea | I₂, Pyridine | THF | Room Temp. | 83% | researchgate.net |
| 2-Aminophenol, 2-Chlorophenyl isothiocyanate | TBAI, H₂O₂ | Not specified | Room Temp. | Not specified | researchgate.net |
Imidazolium (B1220033) Chloride-Promoted Reactions
Imidazolium salts have emerged as effective promoters for the synthesis of 2-substituted benzoxazoles. A simple and economical method utilizes imidazolium chloride to facilitate the reaction between 2-aminophenols and N,N-dimethylformamide (DMF) derivatives. mdpi.com This approach avoids the need for metal catalysts or other additives. mdpi.com While a specific yield for this compound using this exact method is not detailed, the synthesis of its benzothiazole (B30560) analogue, 2-(2-Chlorophenyl)benzo[d]thiazole, from 2-aminothiophenol (B119425) and 2-chlorobenzaldehyde in the presence of an imidazolium-based catalyst system has been reported with good yields. mdpi.com
A green synthesis approach for a derivative, 2-(2-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid, employs an imidazolium chlorozincate ionic liquid immobilized on magnetic nanoparticles (LAIL@MNP). This solvent-free method uses ultrasound irradiation to promote the cyclization of 2-amino-5-carboxyphenol and 2-chlorobenzaldehyde, achieving yields between 78-85%.
The proposed mechanism for imidazolium chloride-promoted reactions involves the initial activation of the amide (e.g., DMA) by the imidazolium chloride to form a tetrahedral intermediate. This intermediate then breaks down to generate an N-acylimidazole and dimethylamine. The N-acylimidazole subsequently reacts with the 2-aminophenol. This is followed by intramolecular cyclization and elimination of a water molecule to form the final benzoxazole product. mdpi.com In the case of the LAIL@MNP catalyzed reaction with an aldehyde, the catalyst is believed to first activate the carbonyl group of the aldehyde.
Reaction Mechanisms and Pathways in Benzoxazole Formation
The formation of the benzoxazole ring is a multi-step process, the mechanism of which can vary depending on the specific reactants and catalysts employed. The following sections detail the proposed pathways for key reaction types.
Proposed Mechanisms for Condensation Reactions
The most common route to 2-aryl benzoxazoles is the condensation of a 2-aminophenol with an aldehyde or a carboxylic acid. nih.govorientjchem.org When reacting 2-aminophenol with an aldehyde, such as 2-chlorobenzaldehyde, the reaction is generally believed to proceed through the formation of a Schiff base (imine) intermediate. orientjchem.orgresearchgate.net
A plausible mechanism catalyzed by an acid (e.g., Dowex 50W resin) involves the initial condensation between the amino group of the 2-aminophenol and the carbonyl group of the aldehyde to form the Schiff base, with the elimination of water. orientjchem.orgresearchgate.net This is followed by an intramolecular cyclization where the phenolic hydroxyl group attacks the imine carbon. The final step is an oxidative aromatization to form the stable benzoxazole ring. It has been noted that aerial oxygen is often essential for this final oxidation step. orientjchem.orgresearchgate.net
Catalysts like fly ash are proposed to activate the aldehyde, facilitating the initial dehydration to form the imine. nih.gov The subsequent intramolecular cyclization leads to a 2,3-dihydro-benzoxazole intermediate, which is then oxidized to the final benzoxazole product. nih.gov In reactions mediated by polyphosphoric acid (PPA), the process also involves the formation of an imine, followed by an intramolecular cyclodehydration to yield the benzoxazole scaffold. smolecule.com
Oxidative Cyclization Mechanisms
Oxidative cyclization is a key step in many benzoxazole syntheses, particularly when starting from precursors like phenolic Schiff bases. nih.gov This step is responsible for the aromatization of the heterocyclic ring. Various oxidants and catalytic systems can be employed.
For instance, in fly-ash catalyzed synthesis, after the initial formation of a 2-substituted-2,3-dihydro-benzoxazole via cyclization of an imine intermediate, the final conversion to the 2-aryl benzoxazole occurs through aerial oxidation. nih.gov Similarly, when using catalysts like Dowex 50W, the reaction of an isolated Schiff base intermediate proceeds via oxidative cyclization, where aerial oxygen plays a crucial role. orientjchem.orgresearchgate.net
In syntheses employing hypervalent iodine reagents, such as in the reaction of N-allyl-2-aminophenols, the mechanism is proposed to start with an oxidation/dearomatization of the 2-aminophenol. This is induced by the coordination of the iodine to the phenolic oxygen, leading to the formation of an ortho-quinone intermediate, which then proceeds to cyclize. nih.govacs.org Iodine-mediated oxidative cyclodesulfurization of phenolic thioureas also represents a form of oxidative cyclization, where molecular iodine acts as the oxidant to facilitate ring closure and desulfurization. thieme-connect.de
Nucleophilic Substitution and Rearrangement Pathways
Beyond direct condensation, rearrangement reactions provide an alternative pathway to substituted benzoxazoles, particularly 2-aminobenzoxazole (B146116) derivatives. The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, is a notable example. acs.orgnih.gov
This pathway has been utilized for the synthesis of N-substituted 2-aminobenzoxazoles from benzoxazole-2-thiol. acs.orgnih.gov A proposed mechanism suggests that an S-alkylated thiol intermediate undergoes the Smiles rearrangement. acs.orgnih.gov This is initiated by the nucleophilic attack of a nitrogen atom (from an amine) at the C2 carbon of the benzoxazole ring, forming a new C–N bond and a spiro intermediate. acs.orgnih.gov Subsequent rearomatization and hydrolysis, often in the presence of a base like cesium carbonate, afford the final N-substituted 2-aminobenzoxazole product. acs.orgnih.gov This method is applicable for producing a variety of N-aryl and N-alkyl aminobenzoxazoles. acs.orgnih.gov
Dehydration and C-O Bond Formation Mechanisms
The crucial steps of intramolecular C-O bond formation and subsequent dehydration (or oxidation) are central to the construction of the benzoxazole ring from acyclic precursors. These steps typically follow the initial condensation of a 2-aminophenol with a carbonyl compound.
In the condensation reaction between a 2-aminophenol and an aldehyde, a Schiff base (imine) is formed as an intermediate. nih.govuit.no The key C-O bond formation occurs via the intramolecular nucleophilic attack of the phenolic hydroxyl group onto the electrophilic carbon of the imine. nih.gov This cyclization step results in a non-aromatic 2,3-dihydro-benzoxazole (a benzoxazoline) intermediate. nih.gov The final benzoxazole is then formed through a dehydration or, more commonly, an oxidation step that eliminates two hydrogen atoms to achieve aromatization. nih.govuit.no
Similarly, when the reaction starts with a carboxylic acid or its derivative, a 2-hydroxybenzanilide intermediate is formed. organic-chemistry.org Intramolecular cyclization occurs through the nucleophilic attack of the phenolic oxygen on the amide carbonyl carbon. This is followed by the elimination of a water molecule (dehydration), a process often catalyzed by strong acids like PPA, to yield the aromatic benzoxazole ring. organic-chemistry.org
Synthetic Strategies for Novel this compound Derivatives
The generation of novel derivatives of this compound primarily involves two main approaches: modification of the core benzoxazole ring system and functionalization of the 2-chlorophenyl substituent. These strategies enable the systematic exploration of the structure-activity relationships of these compounds.
Modifications to the benzoxazole ring are a common strategy to create new derivatives with potentially enhanced properties. These modifications often involve the introduction of various functional groups at different positions of the benzoxazole nucleus.
One common approach is the introduction of substituents at the 5-position of the benzoxazole ring. For instance, 2-(2-chlorophenyl)-1,3-benzoxazole-5-carboxylic acid can be synthesized, and its carboxylic acid group can then undergo further reactions like oxidation or reduction to create a variety of derivatives. nih.gov The presence of a carboxylic acid allows for the formation of amides, esters, and other functional groups. For example, coupling with amines can lead to the formation of amide derivatives. nih.gov
Similarly, other functional groups can be introduced at various positions on the benzoxazole ring. For example, 5-amino-2-phenylbenzoxazole derivatives can be synthesized by heating a substituted benzoic acid with 2,4-diaminophenol (B1205310) in polyphosphoric acid (PPA). scielo.br The resulting amino group can then be acylated to produce a range of 5-amido substituted benzoxazoles. scielo.brscispace.com Furthermore, the synthesis of 5-chloro-2-phenylbenzoxazole and 5-methyl-2-(4-nitrophenyl)-1,3-benzoxazole (B2796724) has been reported, demonstrating the feasibility of introducing halogen and nitro groups onto the benzoxazole core. researchgate.net
The following table summarizes some examples of modifications on the benzoxazole ring system of 2-phenylbenzoxazole derivatives:
| Position of Modification | Type of Modification | Starting Material | Reagents and Conditions | Resulting Derivative | Reference(s) |
| 5 | Carboxylation | This compound | Not specified | 2-(2-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid | nih.gov |
| 5 | Amination | 2,4-Diaminophenol | Benzoic acid, Polyphosphoric acid (PPA) | 5-Amino-2-phenylbenzoxazole | scielo.br |
| 5 | Acylation of amino group | 5-Amino-2-phenylbenzoxazole | Carboxylic acid chlorides | 5-Acylamino-2-phenylbenzoxazole | scielo.brscispace.com |
| 5 | Chlorination | Not specified | Not specified | 5-Chloro-2-phenylbenzoxazole | researchgate.net |
| 5 | Nitration | 2-(4-Nitrophenyl)benzoxazole | Not specified | 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole | researchgate.net |
| 6 | Methylation | Not specified | Not specified | 2-(2-Chlorophenyl)-6-methyl-1,3-benzoxazole | dtic.mil |
| 4 | Carboxylation | 2-(2'-Hydroxyphenyl)benzoxazole precursor | Esterification or amide coupling followed by deprotection | 4-Carboxy-2-(2'-hydroxyphenyl)benzoxazole derivatives | nih.gov |
The functionalization of the 2-chlorophenyl substituent offers another avenue for creating novel derivatives of this compound. The chlorine atom on the phenyl ring can be a site for various chemical transformations.
One potential reaction is nucleophilic aromatic substitution (SNA_r), where the chlorine atom is replaced by a nucleophile. dtic.mil This reaction can be influenced by the electronic properties of the benzoxazole ring system. For instance, nucleophiles such as amines or thiols can be used to displace the chloride in the presence of a base.
Palladium-catalyzed cross-coupling reactions are another powerful tool for modifying the chlorophenyl group. researchgate.net These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds. For example, Suzuki coupling can be employed to introduce new aryl or alkyl groups by reacting the chloro-substituted benzoxazole with a boronic acid in the presence of a palladium catalyst. researchgate.net The choice of solvent can influence the selectivity of these reactions. researchgate.net
The synthesis of 2-(2'-hydroxyphenyl)benzoxazole derivatives from their corresponding 2'-benzyloxy precursors via hydrogenolysis using a palladium catalyst has been reported, demonstrating a method to introduce a hydroxyl group. nih.gov While not a direct functionalization of the chloro group, this highlights the modification of the phenyl ring.
The following table provides examples of potential functionalization reactions on the chlorophenyl substituent:
| Reaction Type | Reagents and Conditions | Potential Product | Reference(s) |
| Nucleophilic Aromatic Substitution | Amines, Thiols, Base | 2-(2-Aminophenyl)benzoxazole or 2-(2-Thiophenyl)benzoxazole derivatives | |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) | Boronic acids, Palladium catalyst, Base | 2-(2-Arylphenyl)benzoxazole or 2-(2-Alkylphenyl)benzoxazole derivatives | researchgate.net |
| Hydroxylation (via deprotection) | H₂, Pd/C | 2-(2-Hydroxyphenyl)benzoxazole | nih.gov |
Spectroscopic and Structural Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the precise structure of 2-(2-Chlorophenyl)benzoxazole by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule. Analyses conducted in deuterated chloroform (B151607) (CDCl₃) consistently reveal a distinct pattern of signals in the aromatic region, typically between 7.3 and 8.2 parts per million (ppm).
Multiple studies report similar findings, with minor variations attributable to differences in spectrometer frequency (ranging from 300 to 500 MHz) and sample concentration. jbarbiomed.comtandfonline.comacs.org A characteristic downfield signal, appearing as a doublet of doublets or a multiplet around 8.13-8.15 ppm, is assigned to the proton on the chlorophenyl ring most influenced by the benzoxazole (B165842) system. jbarbiomed.comtandfonline.comrsc.org The remaining seven aromatic protons produce a series of complex multiplets between approximately 7.36 and 7.88 ppm. jbarbiomed.comacs.orgrsc.org For instance, one analysis at 500 MHz identified a doublet of doublets at 8.13 ppm (J = 7.6, 2.3 Hz) and a series of multiplets for the other aromatic protons. jbarbiomed.com Another study at 400 MHz recorded a doublet at 8.13 ppm (J = 7.6 Hz) and multiplets between 7.36 and 7.88 ppm. rsc.org
¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Attribution | Reference |
|---|---|---|---|---|
| 8.15 - 8.12 | m (multiplet) | - | Aromatic H | acs.org |
| 8.13 | dd (doublet of doublets) | 7.6, 2.3 | Aromatic H | jbarbiomed.com |
| 8.13 | d (doublet) | 7.6 | Aromatic H | rsc.org |
| 7.86 - 7.83 | m (multiplet) | - | Aromatic H | acs.org |
| 7.84 - 7.86 | m (multiplet) | - | Aromatic H | jbarbiomed.com |
| 7.61 - 7.53 | m (multiplet) | - | Aromatic H | acs.org |
| 7.61 - 7.62 | m (multiplet) | - | Aromatic H | jbarbiomed.com |
| 7.56 - 7.57 | m (multiplet) | - | Aromatic H | jbarbiomed.com |
| 7.44 - 7.36 | m (multiplet) | - | Aromatic H | acs.org |
| 7.36 - 7.46 | m (multiplet) | - | Aromatic H | jbarbiomed.com |
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For this compound, spectra typically show 13 distinct signals, corresponding to the 13 carbon atoms in the structure. jbarbiomed.comrsc.org The signal for the C2 carbon of the oxazole (B20620) ring is characteristically found at the most downfield position, around 160.8-161.1 ppm. jbarbiomed.comacs.orgrsc.org The remaining twelve signals, corresponding to the carbons of the two aromatic rings, are observed between approximately 110.4 and 150.6 ppm. jbarbiomed.comacs.orgrsc.org
¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ) in ppm | Reference |
|---|---|
| 161.1 | jbarbiomed.com |
| 160.9 | rsc.org |
| 160.8 | acs.org |
| 150.6 | jbarbiomed.com |
| 150.4 | acs.orgrsc.org |
| 141.8 | jbarbiomed.com |
| 141.6 | acs.org |
| 141.4 | rsc.org |
| 133.8 | rsc.org |
| 133.6 | jbarbiomed.com |
| 133.3 | acs.org |
| 132.0 | jbarbiomed.comrsc.org |
| 131.9 | jbarbiomed.com |
| 131.8 | acs.org |
| 131.7 | acs.org |
| 131.5 | jbarbiomed.com |
| 131.3 | acs.orgrsc.org |
| 130.5 | rsc.org |
| 127.1 | jbarbiomed.com |
| 126.8 | acs.org |
| 126.7 | rsc.org |
| 126.2 | jbarbiomed.comrsc.org |
| 126.1 | acs.org |
| 125.7 | jbarbiomed.com |
| 125.5 | acs.org |
| 125.4 | rsc.org |
| 124.8 | jbarbiomed.com |
| 124.5 | acs.org |
| 124.3 | rsc.org |
| 120.6 | jbarbiomed.com |
| 120.4 | acs.org |
| 120.2 | rsc.org |
| 110.9 | jbarbiomed.com |
| 110.6 | acs.org |
| 110.4 | rsc.org |
Proton Nuclear Magnetic Resonance (1H NMR) Data Analysis
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies. The spectrum, typically recorded using a potassium bromide (KBr) pellet, shows characteristic absorption bands. Key vibrational frequencies include a band around 1537 cm⁻¹ which can be attributed to the C=N stretching of the oxazole ring, and bands at 1430 cm⁻¹ for aromatic C=C stretching. jbarbiomed.com Other significant peaks are observed at 1253 cm⁻¹ (likely C-O-C asymmetric stretch) and 738 cm⁻¹ (C-Cl stretch and aromatic C-H bending). jbarbiomed.com
Key IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Vibrational Mode Assignment | Reference |
|---|---|---|
| 2953 | Aromatic C-H Stretch | jbarbiomed.com |
| 1537 | C=N Stretch (Oxazole Ring) | jbarbiomed.com |
| 1430 | Aromatic C=C Stretch | jbarbiomed.com |
| 1253 | Aromatic Ether (C-O-C) Stretch | jbarbiomed.com |
| 1194 | C-H In-plane Bending | jbarbiomed.com |
| 1022 | C-H In-plane Bending | jbarbiomed.com |
| 806 | C-H Out-of-plane Bending | jbarbiomed.com |
| 738 | C-Cl Stretch / C-H Bending | jbarbiomed.com |
Mass Spectrometry (MS) for Molecular Ion Confirmation
Mass spectrometry is critical for confirming the molecular weight and elemental composition of the compound. Using the electron ionization (EI) technique, the mass spectrum of this compound shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 229. jbarbiomed.comrsc.org A crucial piece of evidence for the structure is the presence of an isotopic peak [M+2]⁺ at m/z 231, with a relative abundance of approximately one-third that of the molecular ion peak. jbarbiomed.com This isotopic pattern is the characteristic signature of a molecule containing a single chlorine atom. In some cases, using electrospray ionization (ESI), the protonated molecule [M+H]⁺ is observed at m/z 230, which also confirms the molecular mass. acs.org
Mass Spectrometry Data for this compound
| Ionization Method | m/z Value | Assigned Ion | Reference |
|---|---|---|---|
| EI | 229 | [M]⁺ (Molecular Ion) | jbarbiomed.comrsc.org |
| EI | 231 | [M+2]⁺ (Isotope Peak) | jbarbiomed.com |
| ESI | 230 | [M+H]⁺ (Protonated Molecule) | acs.org |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive analytical method for determining the three-dimensional arrangement of atoms in a crystalline solid. While this technique has been widely applied to various benzoxazole derivatives to establish their precise bond lengths, bond angles, and intermolecular interactions in the solid state, specific crystallographic data for this compound itself were not detailed in the surveyed literature. semanticscholar.orgnih.govnih.gov Studies on analogous compounds, such as 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol and 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole, have successfully used X-ray diffraction to elucidate their molecular geometries and crystal packing, often revealing nearly planar benzoxazole systems and specific torsion angles between the heterocyclic core and the phenyl substituent. semanticscholar.orgnih.gov Such an analysis for this compound would provide unequivocal confirmation of its structure and reveal details about its solid-state conformation.
Other Spectroscopic Techniques Employed (e.g., Terahertz Time-Domain Spectroscopy for Analogues)
While standard spectroscopic methods are robust, other advanced techniques can provide unique insights. Terahertz time-domain spectroscopy (THz-TDS) is an emerging technique that probes low-frequency molecular vibrations and intermolecular interactions. nih.govwikipedia.org Although direct THz-TDS studies on this compound were not found, the method has been successfully used to distinguish between its close structural analogues, such as the positional isomers 2-(2-chlorophenyl)benzimidazole and 2-(4-chlorophenyl)benzimidazole. nih.gov The sensitivity of THz waves to subtle changes in molecular structure and crystal lattice vibrations makes THz-TDS a powerful tool for identifying isomers and studying polymorphism, which can be challenging for other spectroscopic methods. nih.gov This suggests its potential utility in the comprehensive characterization of this compound and its related compounds.
Computational and Theoretical Investigations of 2 2 Chlorophenyl Benzoxazole
Quantum Chemical Studies
Quantum chemical studies employ the principles of quantum mechanics to model molecular properties. Methods like Density Functional Theory (DFT) are central to these investigations, providing a balance between accuracy and computational cost.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to calculate the optimized geometry, vibrational frequencies, and electronic properties of benzoxazole (B165842) derivatives. nih.govresearchgate.netsemanticscholar.org For instance, DFT calculations are often performed with functionals like B3LYP and basis sets such as 6-31G* or 6-311++G(d,p) to model the molecular structure in its ground state. nih.govresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from X-ray crystallography to validate the theoretical model. nih.govsemanticscholar.org
In studies of similar molecules, such as derivatives of 2-(p-chlorobenzyl)benzoxazole or 2-(4-chlorophenyl)benzoxazole, DFT has been successfully used to model their molecular structures and properties. nih.govresearchgate.netsemanticscholar.org For 2-(2-chlorophenyl)benzoxazole, a similar approach would be expected to yield accurate predictions of its electronic and structural parameters.
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. ias.ac.inksu.edu.sa The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red and yellow regions indicate negative potential (electron-rich areas prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas prone to nucleophilic attack). nih.govias.ac.in
In a study on a related benzoxazole derivative, MEP analysis showed that negative potential regions were localized over electronegative atoms like oxygen and nitrogen, identifying them as likely sites for electrophilic interaction. nih.govksu.edu.sa For this compound, one would anticipate significant negative potential around the nitrogen and oxygen atoms of the benzoxazole ring and the chlorine atom of the phenyl ring. The hydrogen atoms of the aromatic rings would likely exhibit positive potential. nih.gov This analysis helps in understanding how the molecule might interact with biological receptors or other reagents. ksu.edu.sa
Local reactivity indices, such as Fukui functions or Parr functions, are used to identify the most reactive sites within a molecule for specific types of reactions (nucleophilic, electrophilic, or radical attacks). researchgate.net Studies on other benzoxazoles have used these indices to gain insights into their reaction mechanisms. ias.ac.inresearchgate.net For this compound, these calculations would pinpoint which atoms are most susceptible to attack, guiding synthetic modifications.
Below is a table of global reactivity descriptors calculated for a similar compound, 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole, which illustrates the type of data generated in such studies. nih.gov
| Parameter | Symbol | Value (eV) |
| Ionization Potential | IP | 5.6421 |
| Electron Affinity | EA | 0.7626 |
| Electronegativity | χ | 3.2023 |
| Chemical Hardness | η | 2.4397 |
| Chemical Softness | S | 0.2049 |
| Electrophilicity Index | ω | 2.1017 |
| Data derived from a study on a related benzoxazole derivative for illustrative purposes. nih.gov |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netsemanticscholar.org
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. researchgate.netsemanticscholar.org In studies of various halogenated benzoxazoles, HOMO-LUMO gaps typically range from 3.5 eV to 4.2 eV. For example, a study on 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol reported an energy gap of 4.15 eV, indicating a relatively stable compound. semanticscholar.org The analysis of the HOMO-LUMO gap for this compound would provide essential information about its potential for charge transfer interactions within the molecule. nih.gov
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| 2-(4-chlorophenyl)-...-benzoxazol-5-ol | -5.71 | -1.55 | 4.16 |
| 2-(p-chloro-benzyl)-...-benzoxazole | -5.6421 | -0.7626 | 4.8795 |
| This table presents illustrative data from related but distinct benzoxazole derivatives to show typical calculated values. nih.govresearchgate.net |
Global and Local Reactivity Indices
Molecular Modeling and Simulation
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are vital for understanding the three-dimensional structure and conformational possibilities of flexible molecules.
Understanding the three-dimensional geometry of this compound is fundamental to understanding its properties. Computational methods, particularly DFT, are used to determine the most stable conformation by optimizing the molecular geometry to a minimum energy state. nih.gov Key parameters derived from this analysis include bond lengths, bond angles, and, crucially, the dihedral angle between the benzoxazole ring system and the 2-chlorophenyl substituent.
The benzoxazole ring system itself is largely planar. ias.ac.in However, the rotational freedom around the single bond connecting the chlorophenyl group to the benzoxazole ring means the molecule can adopt different conformations. The dihedral angle between these two ring systems is a key structural feature. In a study of the related compound 2-(2-phenyl-1,3-benzoxazol-7-yl)benzaldehyde, the phenyl group at the 2-position was found to be nearly coplanar with the benzoxazole core, with a small inclination angle of 3.31°. ias.ac.in For this compound, steric hindrance from the ortho-chlorine atom would likely lead to a non-planar conformation, with the chlorophenyl ring being twisted out of the plane of the benzoxazole moiety. This twist would be a critical factor in determining the molecule's crystal packing and its ability to bind to biological targets. mdpi.com
Dihedral Angles and Planarity Assessments
The spatial orientation of the phenyl and benzoxazole rings in 2-aryl benzoxazole derivatives is a critical determinant of their molecular properties and biological activity. In the case of this compound and related structures, the dihedral angle between the benzoxazole ring system and the 2-substituted phenyl ring dictates the degree of planarity.
For the closely related compound, 2-(2-chlorophenyl)-1H-benzo[d]imidazole, single-crystal X-ray diffraction has confirmed its structure. asianpubs.org In other similar structures, such as certain 2,3-dihydro-1,3-benzoxazole derivatives, the benzoxazole ring system itself is essentially planar, with maximum deviations as small as 0.009 Å. kastamonu.edu.tr However, the presence of a substituent at the ortho position of the phenyl ring, as in this compound, can introduce significant steric hindrance. This steric strain can lead to a notable deviation from coplanarity between the two ring systems. For instance, in 5-benzoyl-2-(2-chlorophenyl)-4-phenyl-2-oxazoline, a related oxazoline (B21484) structure, the dihedral angle between the planar oxazoline and the 2-chlorophenyl ring is a significant 59.2(2)°. researchgate.net This large angle is attributed to the steric interactions caused by the ortho-chloro substituent. researchgate.net
Crystal Packing and Solid-State Structure Simulations
The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces, which dictates the crystal packing. For this compound and its analogs, X-ray diffraction studies and Hirshfeld surface analysis are powerful tools to elucidate these packing arrangements.
In the crystal structure of the related 2-(2-chlorophenyl)-1H-benzo[d]imidazole, the stability of the structure is primarily attributed to N-H···N interactions, with weaker Cl···H interactions also contributing to the crystal formation. asianpubs.org Hirshfeld surface analysis is employed to investigate these non-covalent interactions and provide insights into the crystal packing. asianpubs.org
For other benzoxazole derivatives, a variety of intermolecular interactions are observed. For example, the crystal structure of N,N-bis[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazol-3-yl)methyl]-2-phenylethanamine features C—H⋯O hydrogen bonds and π–π stacking interactions, with centroid-to-centroid distances of 3.5788 (19) Å and 3.7773 (16) Å. iucr.org Similarly, in 3-{[6-(4-Chlorophenyl)imidazo[2,1-b] nih.goviucr.orgnih.govthiadiazol-2-yl]methyl}-1,2-benzoxazole, the crystal structure is stabilized by intermolecular C—H···N, C—H···O, and S···N interactions, as well as π–π stacking. nih.gov
Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, a related heterocyclic compound, quantifies the contributions of different intermolecular contacts to the crystal packing. kayseri.edu.tr The analysis reveals that H···H (39.2%), H···C/C···H (25.2%), Cl···H/H···Cl (11.4%), and O···H/H···O (8.0%) contacts are the most significant. kayseri.edu.tr This type of analysis provides a detailed picture of the forces driving the solid-state assembly of these molecules.
Prediction of Intermolecular Interactions (e.g., C-H···O, C-H···N, π-stacking)
Computational and experimental studies have identified several key intermolecular interactions that stabilize the crystal structures of this compound and related compounds. These non-covalent interactions are crucial for understanding their solid-state properties.
C-H···O and C-H···N Hydrogen Bonds: These weak hydrogen bonds are frequently observed in the crystal packing of benzoxazole derivatives. In the structure of N,N-bis[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazol-3-yl)methyl]-2-phenylethanamine, C—H⋯O hydrogen bonds are present. iucr.org Similarly, C—H···N interactions are noted in the crystal structure of 3-{[6-(4-Chlorophenyl)imidazo[2,1-b] nih.goviucr.orgnih.govthiadiazol-2-yl]methyl}-1,2-benzoxazole, which generate a chain-like pattern along the c-axis. nih.gov In the case of 2-(2-chlorophenyl)-1H-benzo[d]imidazole, N-H···N interactions are a primary stabilizing force. asianpubs.org
π-π Stacking Interactions: The aromatic nature of the benzoxazole and phenyl rings facilitates π-π stacking interactions. These are observed in the crystal packing of N,N-bis[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazol-3-yl)methyl]-2-phenylethanamine, with centroid-to-centroid distances between the interacting rings of 3.5788 (19) Å and 3.7773 (16) Å. iucr.org In another example, π–π stacking interactions are observed between thiadiazole rings with a centroid–centroid distance of 3.497 (3) Å. nih.gov
Molecular Docking Studies
Ligand-Protein Binding Mode Examinations
Molecular docking studies are a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. For this compound and its derivatives, these studies have been instrumental in elucidating their potential mechanisms of action as inhibitors of various enzymes.
Docking studies have been performed on a variety of benzoxazole derivatives to examine their binding modes with different protein targets. For instance, some benzoxazole derivatives have been docked into the tyrosine kinase domain of VEGFR-2, a key protein in angiogenesis. tandfonline.com The findings from these studies often support the results from biological assays, showing that the most potent compounds fit well into the binding site in a manner comparable to known inhibitors. tandfonline.com
In another study, 2-(2-(fluorosulfonyloxy)phenyl)benzoxazole was evaluated in silico for its anti-cancer potential through molecular docking with anaplastic lymphoma kinase (ALK), a tyrosine kinase enzyme. mdpi.com The docking results suggested that this compound could be a potential inhibitor of ALK. mdpi.com The process typically involves defining a search area within the protein's binding site, often centered on a co-crystallized ligand, and then allowing the molecule of interest to adopt various conformations to find the most favorable binding pose. mdpi.com
Insights into Binding Site Interactions (e.g., DNA gyrase of E. coli)
Molecular docking studies have provided significant insights into the specific interactions between benzoxazole derivatives and the binding sites of their protein targets, such as the DNA gyrase of E. coli. DNA gyrase is an attractive target for antibacterial drugs because it is essential for bacterial DNA replication and is absent in higher eukaryotes. nih.gov
Docking simulations of 2-substituted benzoxazoles into the ATP-binding site of the GyrB subunit of E. coli DNA gyrase have revealed key interactions that are likely responsible for their antibacterial activity. nih.govresearchgate.net These studies have shown that benzoxazole derivatives can occupy the same binding pocket as known inhibitors like chlorobiocin. nih.gov
The binding is typically stabilized by a network of hydrogen bonds and hydrophobic interactions. For example, the oxazole (B20620) moiety itself can form hydrogen bonds with essential amino acid residues in the active site, such as Aspartate. Hydrophobic portions of the molecule, like the phenyl and benzoxazole rings, can engage in hydrophobic interactions with nonpolar residues such as Alanine, Valine, and Phenylalanine. researchgate.net
In the case of pyranopyrazole derivatives containing a 5-chlorobenzoxazole (B107618) moiety, docking studies showed that these compounds bind within the intercalation location of the DNA-gyrase complex. urfu.ru The binding was stabilized by hydrogen bonds, hydrophobic interactions, and π-π interactions with DNA bases like thymine (B56734) (DT-8) and guanine (B1146940) (DG-2009). urfu.ru These detailed interaction maps from molecular docking studies are invaluable for the rational design and optimization of new benzoxazole-based antibacterial agents.
Below is a table summarizing the types of interactions observed in molecular docking studies of benzoxazole derivatives with DNA gyrase.
| Interaction Type | Interacting Moiety of Ligand | Interacting Residue/Component of DNA Gyrase |
| Hydrogen Bonding | Oxazole moiety | Aspartate |
| Hydrophobic Interactions | Phenyl and benzoxazole rings | Alanine, Valine, Phenylalanine |
| π-π Interactions | 5-chlorobenzoxazole structure | DNA bases (e.g., DT-8, DG-2009) |
Molecular Mechanisms of in Vitro Biological Activity
Interaction with Molecular Targets
The benzoxazole (B165842) scaffold is recognized as a versatile pharmacophore capable of binding to a diverse range of biological targets with high affinity. This characteristic is central to the broad spectrum of biological activities exhibited by its derivatives, including 2-(2-Chlorophenyl)benzoxazole.
This compound and its analogues exert their effects primarily by inhibiting the catalytic activity of several vital enzymes. This inhibition disrupts cellular pathways essential for the survival and proliferation of pathogens and cancer cells.
The benzoxazole scaffold has been identified as a promising framework for the development of DNA gyrase inhibitors. nih.govresearchgate.net DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication, transcription, and repair, making it a validated target for antibacterial agents. nih.gov The absence of DNA gyrase in higher eukaryotes makes it a selective target for antibacterial drug development. nih.gov
Molecular docking studies have suggested that the antibacterial activity of 2-substituted benzoxazole derivatives can be attributed to their potential to inhibit DNA gyrase. nih.gov In these computational models, the benzoxazole molecule fits into the ATP-binding site of the GyrB subunit of the enzyme, an interaction crucial for inhibiting its function. Researchers have explored this potential by synthesizing various benzoxazole derivatives. For instance, a series of pyranopyrazole derivatives featuring a benzoxazole core were designed and shown through molecular docking to have strong binding interactions within the intercalation site of DNA in the DNA-gyrase complex.
While direct experimental data on the inhibitory concentration (IC50) of this compound against DNA gyrase is not prominently available in the reviewed literature, the collective evidence on related benzoxazole structures strongly suggests this as a plausible mechanism for its antibacterial effects.
Eukaryotic topoisomerases I and II are critical enzymes that regulate the topological state of DNA and are vital for cell replication. Their inhibition is a key strategy in cancer therapy. esisresearch.org The benzoxazole nucleus is a known inhibitor of both topoisomerase I and II. nih.govnih.gov
Studies on a series of 2,5-disubstituted benzoxazole derivatives have demonstrated significant inhibitory activity. nih.govscilit.com While this compound was not specifically detailed in the results, a structurally related compound, 2-(p-chlorobenzyl)benzoxazole , was identified as a potent DNA topoisomerase I poison with an IC50 value of 443.5 μM. nih.govscilit.comtandfonline.com
Several other benzoxazole derivatives have shown significant activity against Topoisomerase II. researchgate.netniscair.res.in For instance, 5-Chloro-2-(p-methylphenyl)benzoxazole exhibited an IC50 value of 22.3 μM against this enzyme. nih.govscilit.com These findings indicate that the 2-phenylbenzoxazole (B188899) scaffold, with chloro-substitutions, is a viable pharmacophore for topoisomerase inhibition.
Table 1: In Vitro Inhibitory Activity of Benzoxazole Derivatives against Topoisomerases I and II
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(p-chlorobenzyl)benzoxazole | Topoisomerase I | 443.5 | nih.govscilit.comtandfonline.com |
| 5-Chloro-2-(p-methylphenyl)benzoxazole | Topoisomerase II | 22.3 | nih.govscilit.com |
| 2-(p-nitrobenzyl)benzoxazole | Topoisomerase II | 17.4 | nih.govscilit.com |
| Etoposide (Reference) | Topoisomerase II | - | nih.govscilit.com |
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is inducible and is primarily involved in inflammation. derpharmachemica.com Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it reduces the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
The 2-(2-arylphenyl)benzoxazole scaffold has been identified as a novel and selective ligand for the COX-2 enzyme. acs.orgnih.govresearchgate.netnih.gov A study focused on this class of compounds revealed that several derivatives selectively inhibit COX-2 over COX-1. acs.orgnih.govnih.gov For instance, certain derivatives in this series showed a selectivity index much better than the clinically used NSAID, celecoxib. acs.orgnih.govnih.gov The anti-inflammatory activity of these compounds is attributed to their ability to fit into the active site of the COX-2 enzyme. nih.gov While specific IC50 values for this compound were not explicitly detailed in the cited abstracts, related benzoxazole derivatives have demonstrated potent COX-2 inhibition. For example, a derivative of 2-substituted benzoxazole, Benzoxaprofen (2-(4-Chlorophenyl)-α-methyl-5-benzoxazole acetic acid), is known as a potent anti-inflammatory agent. researchgate.net
Table 2: COX-2 Inhibitory Profile of Selected Benzoxazole Scaffolds
| Compound Class | Activity | Key Findings | Reference |
|---|---|---|---|
| 2-(2-Arylphenyl)benzoxazoles | Selective COX-2 Inhibition | Novel scaffold with high selectivity over COX-1, comparable or better in vivo potency than diclofenac (B195802) and celecoxib. | acs.orgnih.govnih.gov |
| Methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives | Selective COX-2 Inhibition | Some derivatives are highly selective for COX-2, with one being over 465-fold more selective compared to COX-1. | derpharmachemica.com |
Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. The inhibition of TS leads to a depletion of thymidine, which in turn disrupts DNA replication and repair, ultimately causing cell death. This makes TS a key target for anticancer drugs. researchgate.net
The benzoxazole nucleus is among the heterocyclic structures investigated for TS inhibitory activity. nih.gov In-silico molecular docking studies have been conducted to evaluate the potential of benzoxazole derivatives as inhibitors of thymidylate synthase. ijpsdronline.comijpsdronline.comresearchgate.net These computational studies revealed that benzoxazole derivatives show considerable interaction with the enzyme's active site, indicating an affinity for thymidylate synthase. ijpsdronline.com The docking scores from these studies suggest that certain benzoxazole ligands have a higher affinity for the receptor than the reference drug, 5-fluorouracil. Although these in-silico results point towards a potential mechanism of action, experimental validation with in vitro enzyme inhibition assays is required to confirm the direct inhibitory effect of this compound on thymidylate synthase.
Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis and are frequently overexpressed in human cancers. jrespharm.com Aurora B kinase, in particular, is a key component of the chromosomal passenger complex and is critical for proper chromosome segregation and cytokinesis. jrespharm.com Its inhibition leads to mitotic failure and apoptosis in cancer cells, making it an attractive target for anticancer drug development. jrespharm.com
Novel series of benzoxazole analogs have been designed and synthesized as potent inhibitors of Aurora B kinase. nih.govacs.org Structure-activity relationship (SAR) studies have indicated that substitutions on the benzoxazole scaffold, including halogen substitutions, play a significant role in their inhibitory potency. nih.govpatsnap.com Molecular docking studies have helped to interpret the binding modes of these compounds within the ATP-binding pocket of Aurora kinases, explaining their inhibitory activity and selectivity. nih.govacs.org While specific inhibitory data for this compound against Aurora B kinase is not explicitly available in the reviewed literature, the established role of halogenated benzoxazole analogs as inhibitors of this enzyme suggests it is a highly probable mechanism of its anticancer activity. nih.govacs.orgpatsnap.commdpi.com
Aurora B Kinase Inhibition
Receptor Interaction
The benzoxazole ring system is a key pharmacophore that facilitates interactions with various biological receptors. ontosight.ai The specific geometry and electronic properties of compounds like this compound are crucial in determining the nature and strength of these drug-receptor interactions. nih.gov The benzoxazole moiety can engage in hydrogen bonding and hydrophobic interactions, while the chlorophenyl group can influence binding affinity and specificity. Studies on related N-(2-[2-chlorophenyl]benzoxazol-5-yl) derivatives have shown potent anti-inflammatory activity, which is indicative of significant receptor modulation. wisdomlib.org
Cellular and Subcellular Level Interactions (In Vitro)
At the cellular level, this compound and its analogs demonstrate a range of activities that disrupt fundamental biological processes in pathogenic fungi and cancer cells.
Perturbation of Sterol Content (e.g., Ergosterol (B1671047) Synthesis Blocking)
A significant antifungal mechanism of benzoxazole derivatives is the disruption of sterol biosynthesis, particularly ergosterol, a vital component of fungal cell membranes. nih.govnih.gov Studies on various benzoxazole compounds have shown that they can perturb the total sterol content, leading to impaired membrane integrity and function. researchgate.netmdpi.com This action is often achieved by inhibiting key enzymes in the ergosterol synthesis pathway, such as lanosterol (B1674476) demethylase, a mechanism shared with widely used azole antifungal drugs.
Inhibition of Membrane Transport Processes (e.g., Efflux of Rho123 tracker)
Certain benzoxazole derivatives have been shown to inhibit membrane transport processes, including the efflux of fluorescent trackers like Rhodamine 123 (Rho123). nih.govnih.govevitachem.com This inhibition suggests an interaction with efflux pumps, such as ATP-binding cassette (ABC) transporters, which are often responsible for multidrug resistance in pathogens and cancer cells. nih.gov By blocking these pumps, the compounds can increase the intracellular concentration of active substances. Specifically, derivatives like 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethanol have demonstrated this inhibitory effect on Rho123 efflux. mdpi.comnauka.gov.pl
Effects on Mitochondrial Respiration
The mitochondria are another key target for benzoxazole compounds. Research has demonstrated that specific derivatives can interfere with and inhibit mitochondrial respiration. nih.govnih.govresearchgate.net This disruption of the electron transport chain leads to a depletion of cellular energy (ATP), ultimately causing cell death. Compounds such as 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanol and its 4-bromophenyl analog have been specifically identified as affecting this crucial cellular process. mdpi.com
Induction of Cytotoxic Effects in Cancer Cell Lines (e.g., MCF-7, A549, HCT 116)
A significant body of research highlights the cytotoxic potential of benzoxazole derivatives against a range of human cancer cell lines. researchgate.netnajah.edu These compounds have shown promising activity against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT 116) cell lines. semanticscholar.orgmdpi.comresearchgate.net The anticancer activity is often linked to the inhibition of critical enzymes involved in cancer cell proliferation and survival, such as VEGFR-2. researchgate.netsemanticscholar.org
Table 1: Cytotoxic Activity of Benzoxazole Derivatives against Various Cancer Cell Lines
| Compound Class | Cell Line | Key Findings |
|---|---|---|
| Benzoxazole-benzamide conjugates | HCT-116 (Colon), MCF-7 (Breast) | Showed significant potency and were evaluated for VEGFR enzyme inhibition. researchgate.net |
| Sulfamoyl-substituted benzoxazoles | A549 (Lung), MCF-7 (Breast), HCT-116 (Colon) | Exhibited excellent cytotoxic activities compared to doxorubicin. mdpi.com |
| Quinazoline (B50416)/Phthalazine-based benzoxazoles | HCT-116 (Colon), MCF-7 (Breast) | Displayed strong cytotoxic impact and were more effective than reference drugs in some cases. researchgate.net |
Inhibition of Protein Kinase Phosphorylation (e.g., Akt, IGF1R β)
Certain benzoxazole derivatives have been shown to interfere with critical signaling pathways involved in cell survival and proliferation by inhibiting the phosphorylation of key protein kinases.
A study investigating a series of benzoxazole derivatives derived from thymoquinone (B1682898) found that 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazole-5-ol (a related compound to the subject of this article) exhibited a weak, time and concentration-dependent inhibition of protein kinase B (Akt) phosphorylation in both HeLa and HepG2 cancer cell lines. mdpi.comnih.gov Western blot analyses revealed this inhibitory effect. mdpi.comnih.govnih.govresearchgate.netbg.ac.rs The study also demonstrated that a similar compound, 2-(4-fluorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazole-5-ol, inhibited the phosphorylation of Insulin-like Growth Factor-1 Receptor (IGF1R β) in the same cell lines. mdpi.comnih.govnih.govresearchgate.netbg.ac.rs The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, and its downstream targets include the Bcl-2 family member Bad and caspase-9. google.com
The inhibition of Akt phosphorylation suggests that these benzoxazole compounds may exert their cytotoxic effects by disrupting this pro-survival signaling pathway. mdpi.comnih.gov
Binding Interactions
The ability of this compound and related compounds to interact with biological targets is governed by a combination of factors inherent to its molecular structure.
The benzoxazole ring is a key pharmacophore that plays a crucial role in the biological activity of this class of compounds. chemistryjournal.netarabjchem.org Its structural similarity to natural purine (B94841) bases, such as adenine (B156593) and guanine (B1146940), allows it to interact with various biomolecules within biological systems. chemistryjournal.netnih.gov The benzoxazole moiety is an electron-deficient aromatic system, which enhances its reactivity and ability to participate in various interactions. It is considered a versatile scaffold in medicinal chemistry due to its diverse biological applications and its tendency to form complexes with a wide range of metals. scite.ai In the context of anticancer activity, the benzoxazole ring has been identified as crucial for the inhibition of enzymes like topoisomerases I and II. mdpi.com
The interaction of this compound derivatives with their biological targets is often mediated by a combination of hydrogen bonding and hydrophobic interactions. The benzoxazole ring itself can facilitate binding through these forces. For instance, in the active site of DNA gyrase, a target for some antibacterial benzoxazoles, both hydrophobic and hydrophilic interactions with amino acid residues like ASN46 are observed. nih.gov Molecular docking simulations of various benzoxazole derivatives have revealed the importance of hydrophobic interactions with residues in the target's binding pocket. For example, the chlorophenyl group can form hydrophobic interactions with specific amino acid residues. vulcanchem.comesisresearch.org Additionally, hydrogen bonds are critical for stabilizing the ligand-target complex. esisresearch.org
The introduction of functional groups, such as a carboxylic acid, onto the benzoxazole scaffold can provide an additional mode of interaction with biological targets through ionic bonds. A carboxylic acid group can be deprotonated to form a carboxylate anion, which can then participate in electrostatic interactions with positively charged residues on a protein target. The synthesis of benzoxazole derivatives often involves the condensation of carboxylic acids with 2-aminophenols, highlighting the importance of this functional group in the formation of the core structure. researchgate.net While the parent compound this compound does not possess a carboxylic acid group, derivatives incorporating this moiety have been synthesized and studied. nih.govindexcopernicus.com
Benzoxazole derivatives have been shown to bind to various metal ions, and this interaction can be a key aspect of their biological activity. mdpi.com The nitrogen atom within the benzoxazole ring is particularly important for this activity. mdpi.com Some benzoxazole analogs have been found to form complexes with metal ions such as Mg2+ and Zn2+. nih.gov Studies on UK-1, a natural product containing a bis(benzoxazole) structure, and its simplified analogs have revealed that they bind Cu2+ ions more effectively than Mg2+ ions. nih.gov The ability of these compounds to bind and potentially deplete essential metal ions from microorganisms is one of the proposed mechanisms for their antimicrobial effects. mdpi.com For example, titration of a water-soluble 2-(2'-hydroxyphenyl)benzoxazole derivative with Zn(II) resulted in a significant increase in fluorescence intensity, suggesting its potential as a fluorescent probe for this metal ion. researchgate.net
Structure Activity Relationship Sar Studies of 2 2 Chlorophenyl Benzoxazole Derivatives in Vitro
Influence of Substituents on Biological Activity
The nature and position of substituents on the benzoxazole (B165842) scaffold play a pivotal role in determining the biological efficacy of these compounds.
The presence of electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl) moieties, has been shown to enhance the antimicrobial and antiproliferative activities of 2-phenylbenzoxazole (B188899) derivatives. d-nb.infonih.govresearchgate.net Specifically, the introduction of these groups at the ortho and para positions of the 2-phenyl ring can lead to increased biological potency. d-nb.infonih.gov For instance, a derivative featuring both a chloro group at the ortho position and a nitro group at the para-position of the phenyl ring demonstrated heightened activity against various cancer cell lines and microbial strains. d-nb.infonih.govresearchgate.net This suggests that the electronic properties conferred by these substituents are critical for the compound's interaction with biological targets.
Table 1: Effect of Electron-Withdrawing Groups on Biological Activity
| Compound | Substituents | Biological Activity | Reference |
|---|---|---|---|
| Derivative 1 | 2-Cl, 4-NO₂ on phenyl ring | Enhanced antimicrobial and antiproliferative activity | d-nb.infonih.gov |
Halogen substitution is a key strategy in modifying the activity of 2-phenylbenzoxazole derivatives. The position and nature of the halogen atom can significantly impact the compound's biological profile.
Chlorine (Cl): The presence of a chlorine atom, particularly at the ortho-position of the phenyl ring, is a recurring feature in many biologically active benzoxazole derivatives. jbarbiomed.com Dichloro-substituted compounds have demonstrated superior binding affinity in certain biological assays compared to their monochloro counterparts. researchgate.net In some instances, the combination of a chloro substituent on the phenyl ring and another on the benzoxazole core has led to compounds with notable activity. acs.org
Bromine (Br): Bromine substitution has also been explored. For example, a derivative with a methyl group at the ortho-position and a bromine atom at the para-position of the phenyl ring showed enhanced antimicrobial activity against specific bacterial strains. nih.gov
Fluorine (F): The introduction of a fluorine atom has yielded compounds with potent biological effects. A 2-(4-fluorophenyl) derivative was identified as a highly potent antitumor agent. mdpi.com
Table 2: Influence of Halogen Substitution on In Vitro Activity
| Halogen | Position(s) | Observed Effect | Reference |
|---|---|---|---|
| Chlorine | ortho-phenyl | Enhanced reactivity and biological activity | |
| Chlorine | dichloro-substituted | Superior binding affinity | researchgate.net |
| Bromine | para-phenyl (with ortho-CH₃) | Enhanced antimicrobial activity | nih.gov |
The attachment of various functional groups to the benzoxazole core can profoundly influence the molecule's properties and biological activity.
Carboxylic Acid: The introduction of a carboxylic acid group can enhance water solubility and provide a site for further derivatization, such as the formation of amide bonds. This functional group can also participate in ionic interactions with biological targets, potentially increasing binding affinity.
Acetamide (B32628): Acetamide derivatives of benzoxazoles have been synthesized and evaluated for their biological potential. smolecule.comarchivepp.com For example, N-(4-chlorophenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide has been investigated for its anticancer properties. smolecule.com The amide linkage is a common feature in many biologically active compounds.
Phenacyl: The reaction of 2-mercaptobenzoxazole (B50546) with substituted phenacyl bromides is a synthetic route to produce various S-substituted benzoxazole derivatives, which have been evaluated for their antidiabetic properties. arabjchem.org
Effects of Halogen Substitution (e.g., Chlorine, Bromine, Fluorine)
Rational Design Strategies for Enhanced In Vitro Activity
The rational design of 2-(2-chlorophenyl)benzoxazole derivatives aims to optimize their biological activity by making targeted structural modifications. jelsciences.com One successful strategy involves mimicking the transition state of enzymatic reactions. For instance, 2-benzylsulfinyl-benzoxazoles were designed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in inflammation. nih.gov Modeling studies suggested that the sulfoxide (B87167) oxygen atom in these compounds interacts with the iron atom of the enzyme's heme group, mimicking a key transition state. nih.gov
Another approach involves scaffold hopping, where a part of the molecule is replaced with a structurally different but functionally similar group. jelsciences.com For example, replacing a quinazoline (B50416) ring with a chlorobenzoxazole moiety in a particular compound led to a significant improvement in its pharmacokinetic profile and a reduction in reactive metabolites. jelsciences.com
Furthermore, the introduction of specific substituents, such as a 7-methyl group on a diazepane ring attached to the benzoxazole core, has been shown to enhance potency. jelsciences.com These examples highlight how a deep understanding of SAR can guide the development of derivatives with improved in vitro performance.
Comparative SAR Analysis with Structural Analogues
Comparing the SAR of this compound with its structural analogues provides valuable insights into the structural requirements for biological activity.
Benzothiazole (B30560) Analogues: Benzothiazoles, where the oxygen atom of the benzoxazole ring is replaced by a sulfur atom, are structurally similar and often exhibit comparable biological activities. Both scaffolds have been used to develop ligands for sigma receptors. researchgate.net A comparative study of benzoxazole and benzothiazole derivatives with an attached azepane ring revealed that the nature of the bicyclic scaffold influences receptor affinity and functional activity. researchgate.net
Benzimidazole (B57391) Analogues: Benzimidazoles, containing a nitrogen atom in place of the benzoxazole oxygen, represent another class of related heterocyclic compounds. rsc.org SAR studies on benzimidazole derivatives have also highlighted the importance of substituent patterns for anticancer activity. For instance, the placement of methoxy (B1213986) groups on the phenyl ring was found to be critical for their potency. rsc.org Comparing these findings with those for benzoxazoles can help elucidate the specific roles of the heteroatoms in the five-membered ring in mediating biological effects.
Future Research Directions and Academic Applications
Development of Novel and Green Synthetic Methodologies
While traditional methods for synthesizing benzoxazoles exist, the future of chemical synthesis lies in the development of environmentally benign and efficient processes. nih.govthepharmajournal.com Academic research is increasingly focused on green chemistry principles to minimize hazardous waste and improve sustainability.
Future research directions include:
Catalyst Development : Exploring novel, reusable catalysts is a key area. Methodologies using catalysts like fly ash, imidazolium (B1220033) chlorozincate ionic liquids, and L-proline have been reported for related benzoxazole (B165842) derivatives. nih.govthepharmajournal.com Future work could focus on optimizing these catalysts specifically for the synthesis of 2-(2-Chlorophenyl)benzoxazole, potentially leading to higher yields and purity with minimal environmental impact. For instance, the use of poly(ethylene glycol)-bound sulfonic acid (PEG-SO3H) has been shown to be an efficient and recyclable catalyst for benzoxazole synthesis. arabjchem.org
Alternative Energy Sources : The application of microwave irradiation and ultrasound has been shown to accelerate reaction times and improve yields in the synthesis of benzoxazole derivatives. jbarbiomed.com Further investigation into these energy sources could lead to the development of rapid and scalable synthetic protocols.
Solvent-Free Reactions : Developing solvent-free reaction conditions is a primary goal of green chemistry. A solvent-free approach using an ionic liquid catalyst under ultrasound has been successfully employed for a related benzoxazole derivative, achieving good yields in a short reaction time. Adapting such methods would be a significant step forward.
Advanced Computational Approaches for Predictive Modeling
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions before undertaking complex synthesis. nih.gov For this compound and its analogues, advanced computational approaches can guide the design of next-generation compounds with enhanced efficacy and specificity.
Key future applications of computational modeling include:
Predictive Docking Studies : Molecular docking is widely used to predict the binding orientation of small molecules to their protein targets. nih.gov Studies have used docking to suggest that the antibacterial activity of some benzoxazoles is linked to DNA gyrase inhibition and that others may act as anticancer agents by inhibiting Anaplastic Lymphoma Kinase (ALK). nih.govmdpi.com Future studies can use more sophisticated docking algorithms to screen this compound against vast libraries of biological targets, potentially uncovering novel therapeutic applications.
Density Functional Theory (DFT) Calculations : DFT methods are used to calculate the electronic structure of molecules, providing insights into their reactivity, bond lengths, and angles. nih.gov These calculations can be used to correlate predicted structural parameters with experimental data from NMR or IR spectroscopy, thus confirming the synthesized structure. nih.gov
Pharmacokinetic Modeling : In silico models can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Future research will likely employ these models to virtually assess the drug-likeness of new this compound derivatives, prioritizing the synthesis of compounds with more favorable predicted profiles.
Table 1: Computational Methods in Benzoxazole Research
| Computational Method | Application in Benzoxazole Research | Potential Future Use for this compound | Reference |
|---|---|---|---|
| Molecular Docking | Predict binding modes and identify potential biological targets (e.g., DNA gyrase, VEGFR-2, ALK). | High-throughput virtual screening against new target families; predicting off-target effects. | nih.govmdpi.comnih.gov |
| Density Functional Theory (DFT) | Optimize molecular geometry; calculate bond lengths/angles; predict spectroscopic properties. | Correlate electronic properties with observed in vitro activity; guide the design of more reactive or stable derivatives. | nih.gov |
| In Silico ADME Prediction | Evaluate drug-likeness and predict pharmacokinetic properties. | Prioritize synthesis of derivatives with improved metabolic stability and bioavailability for in vitro testing follow-up. | biotech-asia.org |
In-depth Elucidation of Molecular Mechanisms via In Vitro Biochemical and Biophysical Studies
While many benzoxazole derivatives have demonstrated promising biological activity in vitro, a detailed understanding of their molecular mechanisms of action is often lacking. dntb.gov.ua Future academic research must focus on elucidating these mechanisms to validate them as therapeutic leads.
Future avenues of investigation include:
Enzyme Inhibition Assays : For derivatives showing anticancer activity, in vitro kinase inhibition assays are crucial. Research on related compounds has identified VEGFR-2 as a key target. nih.govtandfonline.com Future studies should perform detailed kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive) of this compound against a panel of cancer-related kinases.
Antimicrobial Mechanism Studies : The anti-Candida activity of some benzoxazoles has been linked to the disruption of ergosterol (B1671047) synthesis and plasma membrane integrity. mdpi.comnih.gov For this compound, future work could involve cell-based assays to measure membrane potential, permeability using fluorescent dyes like propidium (B1200493) iodide, and quantification of ergosterol levels via chromatography to confirm a similar mechanism. mdpi.comnih.gov
Biophysical Techniques : Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to directly measure the binding affinity and kinetics of the compound to its purified target protein. This provides quantitative data that is essential for establishing a clear structure-activity relationship (SAR).
Exploration of New Biological Targets and Pathways In Vitro
The versatility of the benzoxazole scaffold suggests that its biological activities are not limited to those already discovered. wisdomlib.orgd-nb.info A forward-looking research strategy would involve screening this compound and its derivatives against a broader array of biological targets to uncover novel therapeutic potential.
Promising areas for exploration include:
Anti-inflammatory Targets : Some benzoxazole derivatives have shown significant anti-inflammatory properties, with certain compounds inhibiting inflammation by up to 72%. wisdomlib.org Future in vitro studies could screen this compound against key inflammatory enzymes like cyclooxygenases (COX-1/COX-2) and lipoxygenases (LOX). dntb.gov.ua
Antiprotozoal Activity : Natural and synthetic benzoxazoles have demonstrated activity against pathogens like Plasmodium falciparum. olemiss.edu Screening against a panel of protozoal targets could identify new leads for diseases such as malaria and leishmaniasis.
Neurological Targets : Given the prevalence of heterocyclic scaffolds in central nervous system (CNS) drugs, exploring the activity of this compound on neurological targets like monoamine oxidase (MAO) or acetylcholinesterase could be a fruitful, yet underexplored, avenue.
Design and Synthesis of Next-Generation Benzoxazole Scaffolds for Specific In Vitro Applications
The ultimate goal of academic research in this field is to use the knowledge gained from synthetic, computational, and biological studies to design and create next-generation molecules with superior properties. nih.gov Using this compound as a starting fragment, medicinal chemists can develop new scaffolds with enhanced potency, selectivity, and novel functionalities for specific in vitro uses.
Future design strategies include:
Molecular Hybridization : This approach involves combining the benzoxazole scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or dual-acting capabilities. For example, combining the benzoxazole core with pyrazoline or chromene moieties has yielded compounds with potent antitubercular or antimicrobial activities. thepharmajournal.comscirp.org
Scaffold Hopping and Bioisosteric Replacement : Researchers can replace the benzoxazole core with other bicyclic heterocycles like benzimidazoles or benzothiazoles to explore new chemical space and intellectual property while retaining key binding interactions. nih.gov Similarly, the 2-chlorophenyl group can be replaced with other substituted rings to fine-tune activity.
Fragment-Based Growth : Using this compound as a core fragment, new functional groups can be added to explore interactions with adjacent pockets of a target's binding site. This strategy has been used to develop potent VEGFR-2 inhibitors by adding various amide-containing side chains to the benzoxazole scaffold. nih.gov
Table 2: Strategies for Next-Generation Benzoxazole Scaffolds
| Design Strategy | Description | Example from Literature | Potential Application | Reference |
|---|---|---|---|---|
| Molecular Hybridization | Combining the benzoxazole scaffold with another pharmacophore (e.g., pyrazoline, chromene). | Benzoxazole-pyrazoline hybrids synthesized for antitubercular activity. | Developing dual-target inhibitors or overcoming drug resistance. | thepharmajournal.comscirp.org |
| Scaffold Modification | Adding substituents to the core benzoxazole ring to enhance activity. | 5-methyl and 5-chloro substitutions on the benzoxazole ring to modulate anticancer activity. | Improving target selectivity and potency for in vitro assays. | nih.gov |
| Click Chemistry | Using highly efficient and specific reactions to link the benzoxazole unit to other molecular fragments. | Synthesis of benzoxazole-triazole conjugates. | Rapid generation of diverse compound libraries for high-throughput screening. | researchgate.net |
| Fragment-Based Design | Using the core scaffold as a starting point and "growing" substituents to fill a target's binding pocket. | Development of VEGFR-2 inhibitors by extending the scaffold with acetamide (B32628) linkers. | Optimization of lead compounds for high-affinity binding in biochemical assays. | nih.govtandfonline.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
